molecular formula C8H16KO2 B1592632 Potassium 2-ethylhexanoate CAS No. 3164-85-0

Potassium 2-ethylhexanoate

Cat. No.: B1592632
CAS No.: 3164-85-0
M. Wt: 183.31 g/mol
InChI Key: LXUNKDFIOZFCAK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium 2-ethylhexanoate is a chemical compound that has several applications. It is primarily used to convert the tert-butylammonium salt of clavulanic acid into potassium clavulanate . This conversion process is crucial in the production of certain types of antibiotics, specifically those in the cephalosporin class .

Mode of Action

The mode of action of this compound involves its interaction with the tert-butylammonium salt of clavulanic acid. This interaction results in the conversion of the salt into potassium clavulanate . Potassium clavulanate is a potent inhibitor of bacterial beta-lactamase enzymes, and it is often combined with penicillin-group antibiotics to overcome antibiotic resistance .

Biochemical Pathways

This compound affects the biochemical pathway involved in the synthesis of beta-lactam antibiotics. By converting the tert-butylammonium salt of clavulanic acid into potassium clavulanate, it enables the inhibition of beta-lactamase enzymes . These enzymes are produced by some bacteria to resist the action of beta-lactam antibiotics. Therefore, the inhibition of these enzymes enhances the effectiveness of these antibiotics .

Result of Action

The result of the action of this compound is the production of potassium clavulanate, a compound that enhances the effectiveness of certain antibiotics . By inhibiting the beta-lactamase enzymes, potassium clavulanate allows the antibiotics to perform their function of destroying bacterial cell walls, leading to the death of the bacteria .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. These factors can affect the efficiency of the conversion process of the tert-butylammonium salt of clavulanic acid into potassium clavulanate . Furthermore, this compound is also used as a corrosion inhibitor in automotive antifreeze , indicating its stability and efficacy in various environments .

Biochemical Analysis

Biochemical Properties

Potassium 2-ethylhexanoate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are essential for cellular processes. For instance, this compound is known to convert the tert-butylammonium salt of clavulanic acid into potassium clavulanate . This interaction is crucial for the synthesis of clavulanate potassium, which is used as a β-lactamase inhibitor in combination with antibiotics. The nature of these interactions involves the binding of this compound to specific sites on the enzymes, altering their conformation and enhancing their catalytic activity.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce inflammation by inhibiting prostaglandin synthesis . This inhibition impacts cell signaling pathways involved in the inflammatory response, leading to decreased production of inflammatory mediators. Additionally, this compound can affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the specific enzyme and the context of the reaction. For instance, this compound acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This catalytic activity is achieved through the binding of this compound to the reactants, stabilizing the transition state and lowering the activation energy required for the reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or extreme temperatures . This degradation can affect its catalytic activity and other biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing inflammation and stabilizing cellular metabolism . At high doses, this compound can cause toxic or adverse effects, including skin irritation and potential damage to reproductive health . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes involved in fatty acid metabolism . For example, this compound can inhibit the activity of enzymes responsible for the synthesis of prostaglandins, thereby reducing the production of these inflammatory mediators. Additionally, this compound can influence metabolite levels by altering the balance of reactants and products in metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . For instance, this compound can bind to transport proteins that mediate its uptake into cells, ensuring its availability for catalytic and regulatory functions. Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific binding proteins and cellular structures.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production. Additionally, its localization to the endoplasmic reticulum can facilitate its role in protein synthesis and folding. The precise subcellular localization of this compound is determined by its interactions with cellular machinery and regulatory proteins.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Potassium 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylates.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and other metal salts. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylates, while substitution reactions can produce various metal salts.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-ethylhexanoate
  • Calcium 2-ethylhexanoate
  • Magnesium 2-ethylhexanoate

Uniqueness

Potassium 2-ethylhexanoate is unique due to its specific applications in high-tech industries and pharmaceuticals. Unlike its sodium, calcium, and magnesium counterparts, this compound is particularly effective as a catalyst in polyurethane systems and as a corrosion inhibitor in automotive antifreeze .

Properties

CAS No.

3164-85-0

Molecular Formula

C8H16KO2

Molecular Weight

183.31 g/mol

IUPAC Name

potassium;2-ethylhexanoate

InChI

InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

LXUNKDFIOZFCAK-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].[K+]

Canonical SMILES

CCCCC(CC)C(=O)O.[K]

Key on ui other cas no.

3164-85-0

physical_description

Liquid

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dry flask under N2 atmosphere there was added 37.5 ml. of methylene chloride, 2.5 ml. of THF and 0.88 ml. of 2-ethylhexanoic acid. The solution was cooled to 0° C. and 3.25 ml. of potassium tertbutoxide in THF solution (1.6M of t-BuOK) was added to form in situ the potassium 2-ethylhexanoate salt base. To this mixture there was added 3.10 g. of the 3-hydroxymethyl-cephalosporin reactant, named in Example 1, part D, and 0.122 g. of DMAP and 0.84 ml. of triethylamine, followed by 3 ml. of CH2Cl2 containing 0.485 ml. of α-chloropropionyl chloride. When the addition was complete, a second 0.84 ml. portion of triethylamine and 3 ml. of CH2Cl2 solution containing 0.485 ml. of α-chloropropionyl chloride was added. The resulting reaction mixture was then added to 40 ml. of water containing 5 ml. of 1M sulfuric acid. Then 8 ml. of hexane were added. The reaction mixture was filtered and dried to obtain 2.29 g. of the hereinabove named 3-(α-chloropropionyloxymethyl)-compound. The NMR spectrum for this product was similar to that described in Example 1, but with the 3'-CH2 reading at 4.9(m), the -CHCl at 4.4(q) and the CHCl-CH3 at 1.5(d).
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (67.3 g) was suspended in tetrahydrofuran (1.2 liters) and to the suspension was added 2-ethylhexanoic acid (173.1 g) was added. The mixture was stirred until potassium hydroxide was dissolved to obtain a solution of potassium 2-ethylhexanoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of potassium 2-ethylhexanoate in chemical synthesis?

A1: this compound is primarily employed as a catalyst in polymerization reactions, specifically in the production of polyisocyanurate (PIR) foams. [, , , ]

Q2: How does this compound impact the synthesis of PIR foams?

A2: this compound acts as a catalyst for the trimerization of isocyanates, a crucial step in PIR foam formation. [] Its catalytic activity directly influences the isocyanurate yield, which in turn impacts the foam's properties, including its flammability. []

Q3: Beyond PIR foams, what other applications utilize this compound?

A4: this compound plays a critical role in the pharmaceutical industry, specifically in the purification of clavulanic acid, a crucial beta-lactamase inhibitor. [, , ] It acts as a precipitation agent during the isolation and purification of potassium clavulanate, the clinically used form of clavulanic acid. [, , ]

Q4: How does this compound facilitate the precipitation of clavulanic acid?

A5: While the precise mechanism is not fully elucidated in the provided research, it's suggested that this compound forms an intermediate "amine salt of clavulanic acid" with t-octylamine, another precipitation agent used in the process. [] This intermediate is believed to enhance the purification process and improve the stability of the resulting potassium clavulanate. []

Q5: Are there theoretical methods to predict the effectiveness of different precipitation agents, including this compound, for clavulanic acid purification?

A6: Yes, computational chemistry methods, specifically the calculation of reactivity indexes, have shown a good correlation with experimentally obtained yields for clavulanic acid precipitation. [] This approach can be used to screen potential precipitation agents and predict their effectiveness in the purification process. []

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